molecular formula C14H12N2O6 B044874 1-Methoxy-2-(2-methoxy-5-nitrophenyl)-4-nitrobenzene CAS No. 81763-59-9

1-Methoxy-2-(2-methoxy-5-nitrophenyl)-4-nitrobenzene

Cat. No. B044874
CAS RN: 81763-59-9
M. Wt: 304.25 g/mol
InChI Key: ISIJNYMGURMKOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar methoxybenzene derivatives involves strategic functionalization of the benzene ring. For example, in substituted methoxybenzene derivatives, molecules are linked to form hydrogen-bonded dimers, showcasing the importance of steric hindrance and intermolecular interactions in the synthesis process (Fun et al., 1997).

Molecular Structure Analysis

The molecular structure of methoxybenzene derivatives often displays planarity in some molecules, with deviations due to steric hindrance in others. This influences the packing in solids, either in parallel or zigzag layers (Fun et al., 1997). Such structural nuances are crucial for understanding the physical and chemical behaviors of these compounds.

Chemical Reactions and Properties

Chemical reactions involving methoxybenzene derivatives highlight the reactivity of nitro groups and methoxy groups under various conditions. For instance, the unconventional reaction of diazomethane with 1,3,6-trihydroxy-2-methyl-4-nitrobenzene demonstrates the complexity and unexpected outcomes in organic synthesis, leading to novel structures (Jones et al., 1977).

Physical Properties Analysis

The physical properties, such as crystal packing and hydrogen bonding, significantly impact the stability and solubility of methoxybenzene derivatives. These properties are influenced by the molecular structure, as observed in the crystal structures of various methoxybenzene-based compounds (Seidel et al., 2014).

properties

IUPAC Name

1-methoxy-2-(2-methoxy-5-nitrophenyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6/c1-21-13-5-3-9(15(17)18)7-11(13)12-8-10(16(19)20)4-6-14(12)22-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIJNYMGURMKOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=C(C=CC(=C2)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-2-(2-methoxy-5-nitrophenyl)-4-nitrobenzene

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